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Compound of Interest

Compound Name: Vevorisertib trihydrochloride

Cat. No.: B10828103 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Vevorisertib (also known as ARQ

751), a potent and selective allosteric pan-AKT inhibitor. The document details its biochemical

activity, kinome selectivity, and cellular effects, and includes detailed protocols for key

experimental procedures.

Vevorisertib is an orally active inhibitor of the serine/threonine protein kinase AKT (Protein

Kinase B), targeting all three isoforms (AKT1, 2, and 3).[1] The AKT signaling pathway is a

critical regulator of cell proliferation, survival, and migration, and its dysregulation is frequently

observed in cancer.[1] Understanding the precise interaction of inhibitors like Vevorisertib with

the entire human kinome is crucial for predicting efficacy and identifying potential off-target

effects.

Application Note 1: Biochemical Profile and Kinase
Selectivity
Vevorisertib is a highly potent inhibitor of all AKT isoforms and the activating AKT1-E17K

mutation.[2] Its allosteric mechanism of action and high selectivity make it a valuable tool for

studying the PI3K/AKT/mTOR signaling pathway.
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The inhibitory activity of Vevorisertib has been quantified through biochemical assays,

demonstrating sub-nanomolar potency against its primary targets.

Table 1: Vevorisertib Potency against AKT Isoforms

Target Assay Type Value (nM)

AKT1 IC50 0.55[3][4]

AKT2 IC50 0.81[3][4]

AKT3 IC50 1.31[3][4]

Wild-Type AKT1 Kd 1.2[3][4]

| Mutant AKT1-E17K | Kd | 8.6[3][4] |

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.

Kinome Selectivity Profile
To assess its specificity, Vevorisertib was evaluated against a broad panel of kinases. This

kinome-wide screening is essential for ensuring that the observed biological effects are due to

on-target inhibition.

Table 2: Vevorisertib Kinome Selectivity Profile

Kinase Panel Size Vevorisertib Concentration Results

| 245 Kinases | 5 µM | No other kinase was inhibited by more than 50%.[3][4][5] |

This high degree of selectivity indicates that Vevorisertib is a focused AKT inhibitor with a low

probability of off-target kinase effects at therapeutic concentrations.

PI3K/AKT/mTOR Signaling Pathway
Vevorisertib exerts its effect by inhibiting AKT within the PI3K/AKT/mTOR pathway, a central

signaling cascade that promotes cell growth and survival.
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Caption: PI3K/AKT/mTOR pathway with Vevorisertib's point of inhibition.
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Application Note 2: Cellular Activity and Pathway
Inhibition
Vevorisertib demonstrates potent anti-proliferative activity across a range of cancer cell lines

and effectively suppresses downstream AKT signaling in both in vitro and in vivo models.

Anti-Proliferative and In Vivo Activity
The efficacy of Vevorisertib has been confirmed in cellular assays and preclinical xenograft

models.

Table 3: Anti-Proliferative Activity of Vevorisertib

Cell Line Context Activity Notes

Esophageal, Breast, Head
& Neck Cancer

GI50 < 1 µM
Demonstrates broad anti-
proliferative effects.[3]

| Cancer cells with PIK3CA/PIK3R1 mutations | More sensitive (GI50 < 1 µM) | Suggests a

potential biomarker for patient selection.[3][5] |

GI50: Half-maximal growth inhibition concentration.

Table 4: Vevorisertib In Vitro and In Vivo Pathway Inhibition

Model Target Analyzed
Effective
Concentration/Dose

In Vitro (AN3CA cells) pAKT(S473) 3 nM[4]

In Vitro (AN3CA cells) pPRAS40(T246) 70 nM[4]

In Vivo (AN3CA models)
pAKT(S473) &

pPRAS40(T246)
≥ 10 mg/kg[4]

| In Vivo (PDX model) | Tumor Growth Inhibition | Up to 98% at 75 mg/kg[4] |
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pAKT/pPRAS40: Phosphorylated forms of AKT and PRAS40, indicating pathway activity. PDX:

Patient-Derived Xenograft.

Protocol 1: In Vitro Kinase Inhibition Assay for IC50
Determination
This protocol describes how to determine the IC50 of Vevorisertib against a target kinase using

the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase

activity.

Methodology
Reagent Preparation: Prepare kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1

mg/mL BSA), ATP solution (at 2x the desired final concentration), and kinase/substrate

solution. Prepare Vevorisertib serial dilutions in DMSO, then dilute further in kinase buffer.

Kinase Reaction:

Add 5 µL of kinase/substrate solution to the wells of a 384-well plate.

Add 2.5 µL of serially diluted Vevorisertib or vehicle control (DMSO).

Initiate the reaction by adding 2.5 µL of ATP solution.

Incubate at room temperature for 60 minutes.

Signal Generation:

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete

unused ATP. Incubate for 40 minutes at room temperature.[6]

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a

luminescent signal. Incubate for 30-60 minutes at room temperature.[6]

Data Acquisition: Measure luminescence using a plate-reading luminometer.

Analysis: Calculate percent inhibition relative to vehicle controls and plot the dose-response

curve to determine the IC50 value.
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Caption: Workflow for an in vitro kinase inhibition (IC50) assay.
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Protocol 2: Cell Proliferation Assay for GI50
Determination
This protocol uses the MTT assay to measure the effect of Vevorisertib on cancer cell line

proliferation and viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to a

purple formazan product.

Methodology
Cell Plating: Seed cells in a 96-well plate at a pre-optimized density (e.g., 1,000-100,000

cells/well) in 100 µL of culture medium and incubate for 24 hours to allow attachment.

Compound Treatment: Prepare serial dilutions of Vevorisertib trihydrochloride in culture

medium. Replace the medium in the wells with 100 µL of the Vevorisertib dilutions or vehicle

control.

Incubation: Incubate the plate for the desired exposure period (e.g., 72 hours) at 37°C in a

5% CO2 incubator.

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at

37°C, allowing formazan crystals to form.

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent

(e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete

dissolution. Read the absorbance at 570 nm using a microplate reader.

Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated controls

and plot the dose-response curve to determine the GI50 value.
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Caption: Workflow for a cell proliferation (GI50) assay using MTT.
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Protocol 3: Western Blot Analysis for AKT Pathway
Inhibition
This protocol is for detecting changes in the phosphorylation status of AKT and its downstream

substrates (e.g., PRAS40) in cells treated with Vevorisertib.

Methodology
Sample Preparation:

Culture cells and treat with various concentrations of Vevorisertib for a specified time (e.g.,

2 hours).[4]

Wash cells with ice-cold PBS.

Lyse cells on ice using RIPA buffer supplemented with a protease and phosphatase

inhibitor cocktail.

Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.

Determine protein concentration using a BCA assay.

SDS-PAGE:

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5

minutes.[7]

Load samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate

proteins by size.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5%

Bovine Serum Albumin (BSA) in TBST) to prevent non-specific antibody binding. Avoid using

milk, as it contains phosphoproteins that can increase background.

Antibody Incubation:
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Incubate the membrane overnight at 4°C with primary antibodies diluted in 1% BSA/TBST.

Use separate blots for phospho-specific antibodies (e.g., anti-pAKT S473) and total protein

antibodies (e.g., anti-total AKT).

Wash the membrane 3-5 times with TBST.

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Detection: Wash the membrane 3-5 times with TBST. Apply an Enhanced

Chemiluminescence (ECL) substrate and visualize the protein bands using an imaging

system.

Analysis: Quantify band intensity and normalize the phosphorylated protein signal to the total

protein signal to determine the extent of pathway inhibition.
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Caption: Workflow for Western Blot analysis of protein phosphorylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Facebook [cancer.gov]

2. medchemexpress.com [medchemexpress.com]

3. Vevorisertib (MK-4440, ARQ 751) | pan-AKT inhibitor | Probechem Biochemicals
[probechem.com]

4. researchgate.net [researchgate.net]

5. Targeting AKT1-E17K and the PI3K/AKT Pathway with an Allosteric AKT Inhibitor, ARQ
092 - PMC [pmc.ncbi.nlm.nih.gov]

6. promega.com [promega.com]

7. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for Kinome Profiling
with Vevorisertib Trihydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10828103#kinome-profiling-with-vevorisertib-
trihydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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